

N-Methyl Amisulpride vs. Other Benzamide Derivatives: A Preclinical Comparative Guide

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Compound of Interest

Compound Name: *N-Methyl Amisulpride*

Cat. No.: *B609603*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of **N-Methyl Amisulpride** (also known as LB-102) and other prominent benzamide derivatives, including amisulpride, sulpiride, and tiapride. The information presented is based on available experimental data to facilitate an objective evaluation of their pharmacological profiles.

Executive Summary

N-Methyl Amisulpride is a novel benzamide derivative designed to improve upon the properties of its parent compound, amisulpride. The primary structural modification, N-methylation, is intended to enhance lipophilicity and blood-brain barrier permeability. Preclinical data suggests that **N-Methyl Amisulpride** retains a similar in vitro receptor binding profile to amisulpride, with high affinity for dopamine D2 and D3 receptors and moderate affinity for the serotonin 5-HT7 receptor. This profile suggests potential for both antipsychotic and antidepressant effects. In preclinical models, it has demonstrated comparable or potentially superior efficacy to amisulpride. This guide will delve into the quantitative data supporting these observations.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (K_i / IC₅₀ in nM)

Compound	D2 Receptor	D3 Receptor	5-HT7 Receptor	Reference(s)
N-Methyl Amisulpride (LB-102)	~1.0 (Kd)	Similar to Amisulpride	~31 (Kd)	[1] [2]
Amisulpride	2.8 - 3.0	3.2 - 3.5	11.5	[3] [4] [5]
(S)-Amisulpride	5.2	-	-	[1]
(R)-Amisulpride	244	-	22 (Kd)	[1]
Sulpiride	8,800 (IC50)	>100,000 (IC50)	-	[6] [7]
Tiapride	110 - 320 (IC50)	180 (IC50)	-	[8]

Note: Ki values are presented unless otherwise specified (IC50, Kd). Lower values indicate higher binding affinity. Dashes indicate data not readily available from the searched sources.

Table 2: Comparative Efficacy in Preclinical Models

Compound	Animal Model	Endpoint	Effective Dose (ED50) / Outcome	Reference(s)
N-Methyl Amisulpride (LB-102)	Apomorphine-Induced Climbing (Mouse)	Inhibition of Climbing	Statistically indistinguishable from amisulpride	[3]
Novel Object Recognition (Rat)	Reversal of Cognitive Deficits	Similar-to-superior to amisulpride	[3]	
Amisulpride	Conditioned Avoidance Response (Rat)	Inhibition of Avoidance	Effective at D2 occupancy >60%	[9]
Forced Swim Test (Rat)	Reduction of Immobility	1 and 3 mg/kg (subchronic)	[10]	
Apomorphine-Induced Hypothermia (Mouse)	Antagonism	~2 mg/kg (i.p.)	[11]	
Sulpiride	Conditioned Avoidance Response (Rat)	Inhibition of Avoidance	Ineffective in some studies	[12]
Tiapride	Conditioned Behavior (Rat)	Drug Discrimination	2.2 mg/kg (i.p.)	[8]
Dopamine Agonist-Induced Hyperactivity (Rat)	Antagonism	10 mg/kg (i.p.)	[8]	

Note: Direct head-to-head quantitative comparisons of ED50 values for **N-Methyl Amisulpride** in CAR and FST models were not available in the public domain at the time of this review. The data presented for **N-Methyl Amisulpride** is based on comparative statements from preclinical studies.

Table 3: Comparative Preclinical Pharmacokinetic Parameters

Compound	Species	Route	Tmax	Cmax	Half-life (t _{1/2})	Bioavailability	Reference(s)
N-Methyl Amisulpride (LB-102)	Rat	p.o.	-	-	-	Improved BBB penetration vs. Amisulpride	[3]
Amisulpride	Rat	p.o.	-	-	-	Poor BBB penetration	[9]
Sulpiride	Rat	p.o.	-	< 1 µg/mL (at 100 mg/kg)	-	Low	[13]
Dog	p.o.	-	6.1-23.9 µg/mL (25-100 mg/kg)	1.6 - 3.4 h	-	[13]	
Tiapride	Human	p.o.	-	-	-	~75%	

Note: Comprehensive and directly comparable preclinical pharmacokinetic data in the same species and under the same conditions is limited in the publicly available literature. **N-Methyl Amisulpride** is designed for improved brain exposure compared to amisulpride. It undergoes demethylation to form amisulpride as a metabolite.[3]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity of a test compound for a specific receptor.

General Protocol:

- **Membrane Preparation:** Cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
- **Binding Reaction:** The cell membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) at a fixed concentration and varying concentrations of the unlabeled test compound.
- **Incubation and Separation:** The reaction mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
- **Quantification:** The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

Conditioned Avoidance Response (CAR)

Objective: To assess the antipsychotic potential of a compound by measuring its ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

General Protocol:

- **Apparatus:** A shuttle box with two compartments separated by a door or opening is typically used. The floor of the box is equipped to deliver a mild electric foot shock.
- **Training (Acquisition):** A conditioned stimulus (CS), such as a light or a tone, is presented for a short period (e.g., 10 seconds), followed by an unconditioned stimulus (US), which is a mild foot shock. The animal learns to avoid the shock by moving to the other compartment

during the CS presentation (avoidance response). If the animal fails to move during the CS, it will move to the other compartment upon receiving the shock (escape response).

- **Drug Testing:** Once the animals have been trained to a stable level of performance, they are administered the test compound or vehicle.
- **Test Session:** The animals are placed back in the shuttle box, and a series of trials are conducted. The number of avoidance responses, escape responses, and failures to escape are recorded.
- **Data Analysis:** A compound is considered to have antipsychotic-like activity if it selectively reduces the number of avoidance responses without significantly affecting the number of escape responses.

Forced Swim Test (FST)

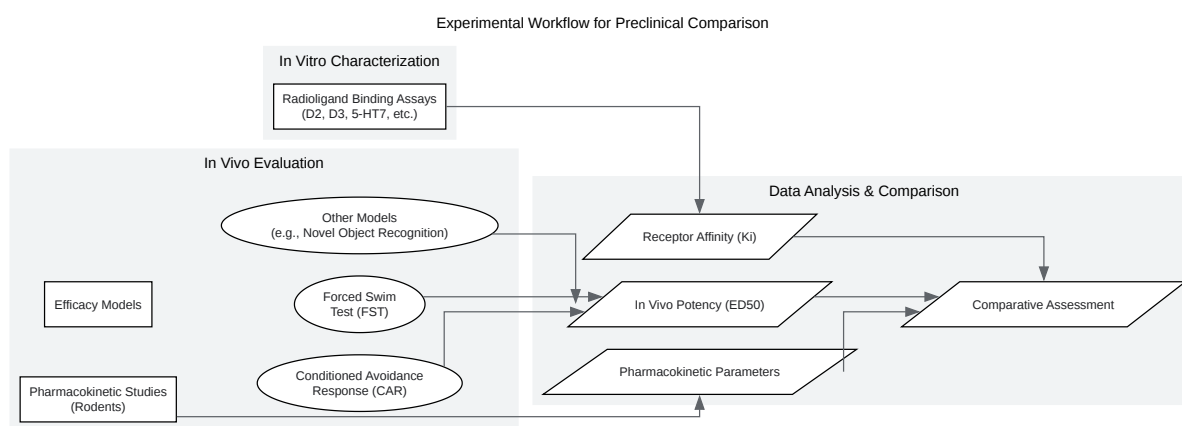
Objective: To evaluate the potential antidepressant activity of a compound by measuring its effect on the duration of immobility in rodents forced to swim in an inescapable cylinder of water.

General Protocol:

- **Apparatus:** A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.
- **Pre-test Session (Day 1):** Each animal is placed in the cylinder for a 15-minute period. This initial session is for habituation.
- **Drug Administration:** The test compound or vehicle is administered according to the study design (e.g., acute or chronic dosing).
- **Test Session (Day 2):** 24 hours after the pre-test, the animals are placed back in the cylinder for a 5-minute test session. The session is typically video-recorded for later analysis.
- **Behavioral Scoring:** The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is measured.

- Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.

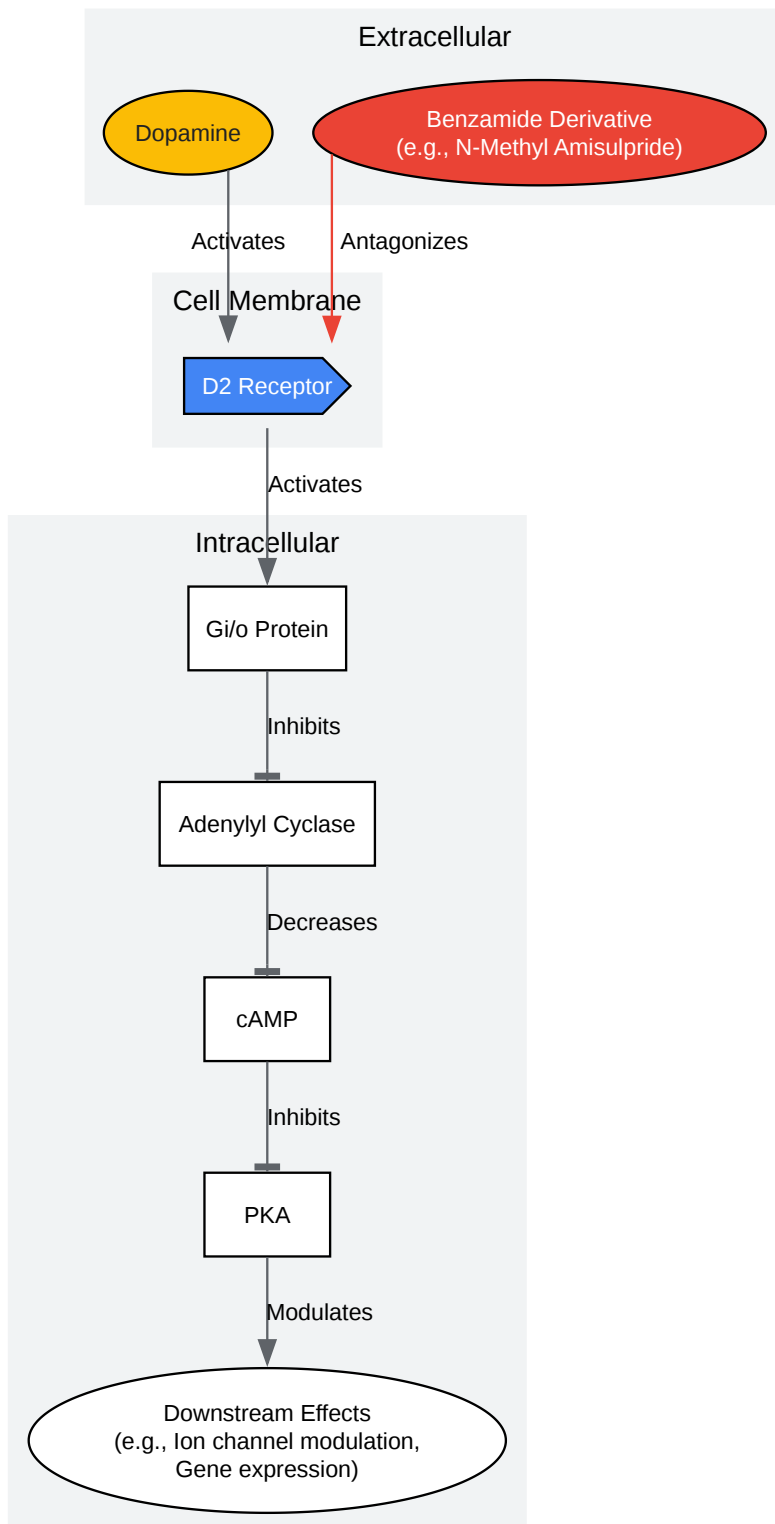
Mandatory Visualization



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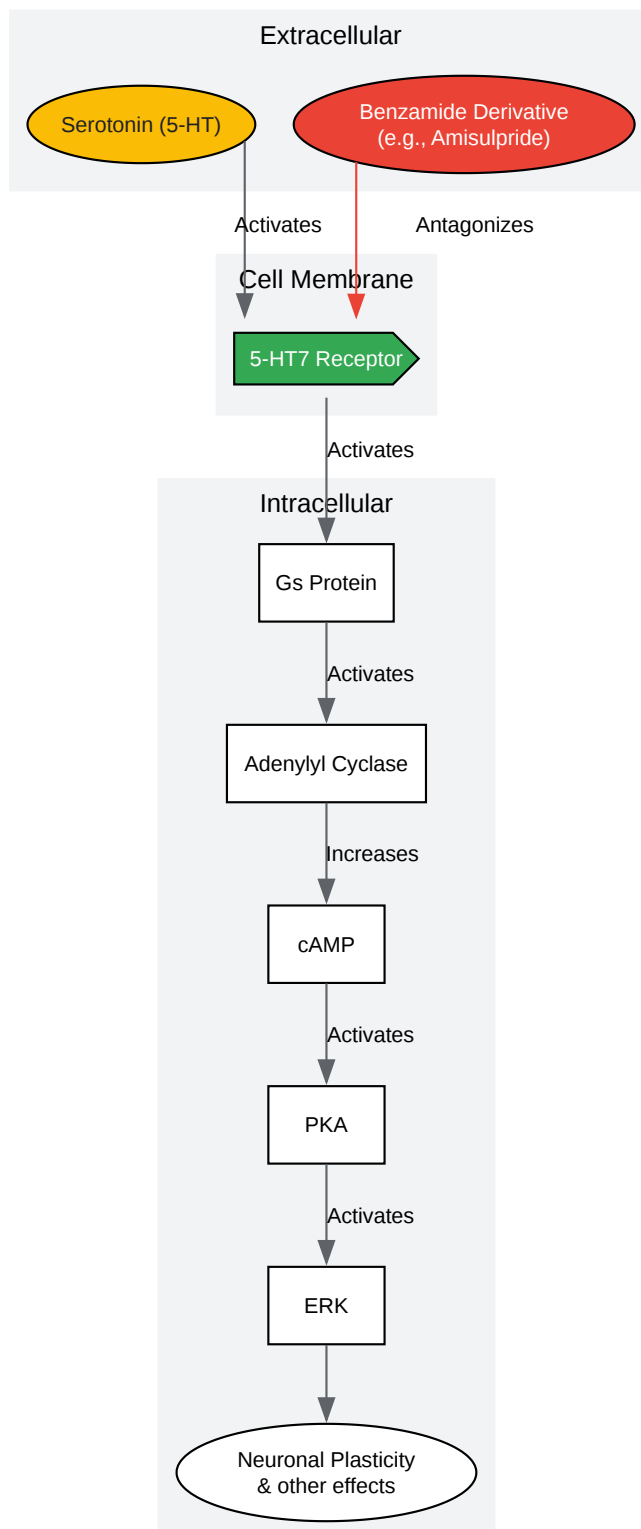
Caption: Experimental workflow for preclinical comparison of benzamide derivatives.

Dopamine D2 Receptor Signaling Pathway



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Caption: Simplified signaling pathway of the dopamine D2 receptor.

Serotonin 5-HT₇ Receptor Signaling Pathway

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Caption: Simplified signaling pathway of the serotonin 5-HT₇ receptor.

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